![molecular formula C14H19N3OS B2742497 4-(3-methylbutyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 854035-84-0](/img/structure/B2742497.png)
4-(3-methylbutyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state (solid, liquid, gas) at room temperature .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, temperatures, pressures, and other factors .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, density, and reactivity of the compound .Scientific Research Applications
Urease Inhibition and Anti-proliferative Activity
Derivatives of 1,2,4-triazoles have been synthesized and evaluated for their urease inhibition and anti-proliferative activities. One study describes the synthesis of a library of 1,2,4-substituted triazoles that showed significant urease inhibition and anti-proliferative effects. For instance, a particular derivative demonstrated prominent urease inhibition, making it a potential candidate for further studies in related applications. The interaction of this compound with urease was also explored using docking studies, highlighting its promise as an anti-proliferative agent (Ali et al., 2022).
DNA Methylation Inhibitors
Another research area focuses on the synthesis of 4-substituted 4H-1,2,4-triazole-3-thiol derivatives as DNA methylation inhibitors. These compounds, by introducing benzylsulfanylethyl groups, exhibit anti-tumor activity and affect the methylation level of tumor DNA, suggesting their potential in cancer therapy (Hovsepyan et al., 2018).
Corrosion Inhibition
1,2,4-Triazole derivatives have been identified as effective corrosion inhibitors for metals in aggressive environments. A specific study demonstrates the use of Schiff’s base of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating a high inhibition efficiency and suggesting their applicability in protecting metals from corrosion (Ansari et al., 2014).
Antimicrobial Properties
Additionally, some novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds showed moderate to good antimicrobial activity against a range of pathogenic strains, demonstrating their potential as antimicrobial agents. This opens up avenues for further research into their use in combating microbial infections (Martin, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(3-methylbutyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11(2)8-9-17-13(15-16-14(17)19)10-18-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZGMOCHMKNCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NNC1=S)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321091 | |
Record name | 4-(3-methylbutyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835919 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
854035-84-0 | |
Record name | 4-(3-methylbutyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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